molecular formula C8H8N2 B1218963 1H-indol-2-amine CAS No. 56480-48-9

1H-indol-2-amine

Cat. No. B1218963
CAS RN: 56480-48-9
M. Wt: 132.16 g/mol
InChI Key: IHWDSEPNZDYMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-indol-2-amine derivatives involves various strategies, including the Fe(II)-catalyzed amination of aromatic C-H bonds via ring opening of 2H-azirines, yielding 2,3-disubstituted indoles. This method tolerates a broad range of functional groups, extending its applicability to synthesize azaindoles as well (Jana et al., 2010). Another approach is the domino synthesis of 1-phenyl-1H-indol-2-amine derivatives from 2-(2-bromophenyl)acetonitriles, involving a Buchwald-Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction (Jiang et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals significant interactions that contribute to their stability and reactivity. For example, the synthesis and structural evaluation of substituted indole and gramine derivatives have shown that these molecules are linked via hydrogen bonds, and their structures are further stabilized by weak C-H···O, C-H···π, and π···π interactions (Kukuljan et al., 2016).

Chemical Reactions and Properties

1H-indol-2-amines undergo a variety of chemical reactions, including amination, rearrangements, and cycloadditions. The amine-induced rearrangements of certain propanones lead to a new route for producing α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic pathways (Sanchez & Parcell, 1990).

Physical Properties Analysis

The synthesis and analysis of this compound derivatives also focus on their physical properties, such as melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's behavior in various environments and for its application in the development of new materials and drugs.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and the presence of functional groups. Studies on their synthesis and evaluation as anticancer agents or DNA intercalators demonstrate the compound's potential in medicinal chemistry and drug design (Yin et al., 2007).

Scientific Research Applications

  • Antitumor Agent Synthesis

    • A series of mono-1H-benzo[c,d]indol-2-one with different amine side chains have been designed and synthesized as novel DNA intercalators. Some of these derivatives showed selective anti-tumor activities against specific cell lines (Yin, Xu, & Qian, 2007).
  • Synthesis of Indole Derivatives

    • Indole-2-carboxylates can be synthesized via a palladium-catalyzed aerobic amination of aryl C-H bonds, demonstrating the versatility of indole derivatives in organic synthesis (Clagg et al., 2016).
  • Development of Functionalized Derivatives

    • Hydrophobically directed, catalyst-free synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives has been achieved using 1H-indole, exhibiting good antibacterial activity (Ramana et al., 2016).
  • Ionic Liquids as Catalysts

    • N,N-Dimethylpyridin-4-amine based ionic liquids have been used as catalysts for the synthesis of indoles, demonstrating the role of 1H-indol-2-amine in facilitating environmentally friendly synthesis methods (Ghumro et al., 2017).
  • Catalyst-Free Synthesis in Water

    • A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives have been synthesized in water under catalyst-free conditions, highlighting the eco-friendly synthesis of indole-based compounds (Chen, Lei, & Hu, 2014).
  • Aminobenzylation of Aldehydes

    • Amines, including this compound, have been used in the one-pot aminobenzylation of aldehydes to generate a variety of valuable compounds (Wang et al., 2018).
  • Oxidative Diamination of Indoles

    • A method for oxidative diamination of substituted indoles has been developed, providing a wide range of synthetically valuable N-aryl-3-(arylimino)-3H-indol-2-amine derivatives (Jiang, Li, & Yu, 2018).
  • Organocatalytic Indole Alkylations

    • A new chiral amine catalyst has been developed for the alkylation of indoles, demonstrating the importance of indole structures in the field of medicinal chemistry (Austin & MacMillan, 2002).

Safety and Hazards

1H-indol-2-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDSEPNZDYMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56480-48-9
Record name Indolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Human indoleamine 2,3-dioxygenasae (IDO) with an N-terminal His tag was expressed in E. coli and purified to homogeneity. IDO catalyzes the oxidative cleavage of the pyrrole ring of the indole nucleus of tryptophan to yield N′-formylkynurenine. The assays were performed at room temperature as described in the literature using 95 nM IDO and 2 mM D-Trp in the presence of 20 mM ascorbate, 5 μM methylene blue and 0.2 mg/mL catalase in 50 mM potassium phosphate buffer (pH 6.5). The initial reaction rates were recorded by continuously following the absorbance increase at 321 nm due to the formation of N′-formlylkynurenine (See: Sono, M., et al., 1980, J. Biol. Chem. 255, 1339-1345).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Methyl-5-(nonafluorobutane-1-sulfonyloxy)-1H-indole-3-carboxylic acid benzyl ester (0.480 g, 0.85 mmol, 1 eq, Example 52, Step A) was dissolved in dry THF (10 mL) under Ar. Triethylamine (0.223 mL, 1.6 mmol, 2.0 eq) was added followed by the addition of copper (1) iodide (0.008 g, 0.04 mmol, 5 mol %), dichloropalladium (II) bis-diphenylphosphinoferrocene (0.016 g, 0.02 mmol, 2 mol %), and N,N-dimethylpropargylamine (0.184 mL, 1.6 mmol, 2 eq). The reaction mixture was stirred at 80° C. and followed by TLC (ethyl acetate/methanol/triethylamine 87/10/3). After 48 hours, the reaction was loaded on silica gel and chromatographed, (ethyl acetate/methanol/triethylamine 87/10/3). The resulting product was contaminated with bis-alkyne side product, and was further purified using reverse-phase prep-HPLC 10%-1 00% Acetonitrile/water, 0.1% TFA. 0.070 g (18% yield) of the indole-amine was obtained as a brown semisolid: LC/MS (ESI+) 347 (M+1).
Name
2-Methyl-5-(nonafluorobutane-1-sulfonyloxy)-1H-indole-3-carboxylic acid benzyl ester
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.223 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.184 mL
Type
reactant
Reaction Step Four
Quantity
0.008 g
Type
catalyst
Reaction Step Four
Quantity
0.016 g
Type
catalyst
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indol-2-amine
Reactant of Route 2
1H-indol-2-amine
Reactant of Route 3
1H-indol-2-amine
Reactant of Route 4
1H-indol-2-amine
Reactant of Route 5
1H-indol-2-amine
Reactant of Route 6
1H-indol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.